molecular formula C6H7ClN4 B2474185 [1,2,4]TRIAZOLO[1,5-A]PYRIDIN-7-AMINE HYDROCHLORIDE CAS No. 2309474-14-2

[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-7-AMINE HYDROCHLORIDE

Cat. No.: B2474185
CAS No.: 2309474-14-2
M. Wt: 170.6
InChI Key: ZMVRYIKFPABLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyridin-7-amine hydrochloride is a heterocyclic compound featuring a fused triazole and pyridine ring system, with an amine group at position 7 and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrochloride moiety. The compound has garnered attention in medicinal chemistry and agrochemical research, particularly as a pharmacophore in kinase inhibitors like CP-724714, an IGF-1R inhibitor used in cancer therapy . Its triazole ring contributes to hydrogen bonding and π-π stacking interactions, making it valuable for targeting biological macromolecules.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-1-2-10-6(3-5)8-4-9-10;/h1-4H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVRYIKFPABLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309474-14-2
Record name [1,2,4]triazolo[1,5-a]pyridin-7-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Amine Functionalization

The primary amine undergoes:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form amides.

  • Reductive alkylation : Treatment with aldehydes/ketones and NaBH3_3CN yields secondary amines.

Nucleophilic Substitution Reactions

The electron-deficient triazole ring facilitates nucleophilic aromatic substitution (NAS) at position 3 or 5:

  • Halogenation : Chlorination with POCl3_3 at 80°C introduces Cl substituents (yield: 75%) .

  • Amination : Reacts with amines (e.g., ethylamine) in DMSO at 120°C to form arylaminated derivatives .

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings for structural diversification:

Table 2: Cross-Coupling Protocols

Reaction TypeConditionsProductYield (%)
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_3, 4-methoxyphenylboronic acidBiaryl derivatives88
Sonogashira couplingPdCl2_2, CuI, 4-ethylnylanisoleAlkynylated triazolopyridines61
Buchwald–HartwigPd2_2(dba)3_3, Xantphos, aryl halidesN-arylated amines70–82

Data from

Acid-Base Reactivity

  • Deprotonation : The amine (pKa_a ~7.1) forms a free base in basic media (e.g., NaOH), enhancing nucleophilicity .

  • Salt Formation : Reacts with acids (e.g., HCl, H2_2SO4_4) to stabilize as hydrochloride or sulfate salts.

Table 3: Reaction Rates vs. Structural Analogues

CompoundReaction (Acylation)Relative Rate
Triazolo[1,5-a]pyridin-7-amineAcetylation1.0 (ref)
5-Methyl derivativeAcetylation0.85
7-Hydroxy analogueAcetylation<0.1

Slower rates in hydroxylated analogues due to reduced amine nucleophilicity

Mechanistic Insights

  • Cyclization : Proceeds via a transamidation/condensation pathway (Scheme 1) :

    • Transamidation of benzohydrazide with dimethylamine.

    • Nucleophilic attack on nitrile group.

    • Cyclization and elimination of water.

  • Cross-Coupling : Pd(0)-mediated oxidative addition followed by transmetallation/reductive elimination .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Core Structure Comparison
Compound Name Core Structure Substituents Key Applications Reference
[1,2,4]Triazolo[1,5-a]pyridin-7-amine HCl Pyridine + triazole 7-NH₂, HCl Anticancer agents (e.g., CP-724714)
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine Pyrimidine + triazole 5-Cl, 7-Cl Herbicide intermediates
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Pyrimidine + triazole 7-Ph, 2-NH₂ Unknown (structural analog)
8-(Azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine Pyridine + triazole 8-azetidine Patented therapeutic agent

Key Observations :

  • Pyridine vs. Pyrimidine Cores : Pyridine-based analogs (e.g., the target compound) are more prevalent in drug discovery, while pyrimidine derivatives (e.g., 5,7-dichloro-triazolopyrimidine) are often used in agrochemicals due to their herbicidal activity .
  • Substituent Positioning : Substituents at positions 5, 7, and 8 significantly influence bioactivity. For example, chlorine atoms at positions 5 and 7 enhance herbicidal potency, whereas the 7-amine group in the target compound supports kinase inhibition .

Key Observations :

  • The target compound’s amine and hydrochloride groups enhance solubility and receptor binding in mammalian systems, whereas halogenated analogs (e.g., 5,7-dichloro derivatives) exhibit higher environmental stability for agrochemical use .
  • Fungal inhibition is observed in hydrazone derivatives with quinazoline moieties, highlighting the role of auxiliary heterocycles in broadening activity .

Key Observations :

  • Halogenated triazolo compounds (e.g., 5,7-dichloro derivatives) require stringent safety protocols due to reactivity and toxicity, contrasting with the target compound’s pharmaceutical-grade safety .

Critical Analysis of Substituent Effects

  • Spatial Conformation : Substituents at ortho positions (e.g., in 5,7-disubstituted triazolopyrimidines) induce steric effects that alter binding to targets like ALS, a mechanism conserved across sulfonylurea and triazolo herbicides .
  • Electron-Withdrawing Groups : Chlorine atoms increase electrophilicity, enhancing herbicidal activity but reducing biocompatibility .
  • Hydrophilic Modifications : The hydrochloride salt in the target compound improves bioavailability compared to neutral analogs like 7-phenyl-triazolopyrimidin-2-amine .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyridin-7-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved through various methods. A notable approach involves the cyclization of 2-aminopyridines with suitable reagents under microwave conditions, which has been shown to yield high purity and good yields without the need for catalysts . Another method utilizes copper-catalyzed reactions under atmospheric conditions to form these heterocycles efficiently .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound possess strong activity against breast and colon cancer cells. The mechanism behind this activity appears to be multifaceted and may not solely involve inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways for its antiproliferative effects .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. It has shown narrow-spectrum antibacterial activity against strains such as Enterococcus faecium, which is increasingly relevant in clinical settings due to rising resistance rates. The compound's effectiveness against this pathogen indicates its potential as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antiproliferative Activity

A study evaluating a series of triazolo-pyridine derivatives found that certain modifications significantly enhanced their antiproliferative potency against human breast cancer cell lines. The most effective compounds were those that incorporated electron-withdrawing groups at specific positions on the pyridine ring. This suggests that structural optimization can lead to improved therapeutic profiles .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various triazole derivatives against E. faecium, it was observed that modifications at the 7-position of the triazole ring led to increased antibacterial activity. The findings underscore the importance of structural variations in enhancing the efficacy of these compounds against resistant bacterial strains .

Data Summary

Biological ActivityTarget Organisms/CellsMechanism
AntiproliferativeBreast and colon cancer cellsAlternative pathways beyond DHFR inhibition
AntimicrobialEnterococcus faeciumNarrow-spectrum activity
Anti-inflammatoryVarious inflammatory modelsModulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the key considerations for designing a safe and efficient synthesis protocol for [1,2,4]triazolo[1,5-a]pyridin-7-amine hydrochloride?

  • Methodological Answer : Prioritize reaction optimization using additives (e.g., catalysts or solvents) to enhance yield and selectivity, as demonstrated in triazolopyrimidine ester synthesis . Safety protocols must include segregated waste storage for halogenated byproducts and collaboration with certified waste management agencies to mitigate environmental risks . Reaction conditions (temperature, pH) should be systematically varied, with purity validated via HPLC or NMR.

Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer : Cross-validate data using complementary techniques (e.g., X-ray crystallography, mass spectrometry, and 2D NMR) to resolve ambiguities. If contradictions persist, revisit synthetic steps to confirm intermediate purity or assess solvent interactions. Theoretical frameworks, such as molecular orbital theory, can guide spectral interpretation by predicting electronic transitions .

Q. What safety protocols are critical when handling halogenated derivatives of triazolopyridines?

  • Methodological Answer : Implement fume hoods for volatile intermediates, use personal protective equipment (PPE) for skin/eye protection, and avoid aqueous disposal of halogenated waste. Follow protocols for brominated analogs, which require specialized waste segregation and third-party disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can theoretical frameworks guide the investigation of structure-activity relationships in triazolopyridine derivatives?

  • Methodological Answer : Select frameworks based on the compound’s application (e.g., quantum mechanics for electronic properties, molecular docking for biological targets). For enzyme inhibition studies, use density functional theory (DFT) to model active-site interactions and validate hypotheses via mutagenesis assays . Theoretical models should inform experimental design, such as substituent selection for optimizing binding affinity.

Q. What methodological approaches are recommended for comparative studies between this compound and its structural analogs?

  • Methodological Answer : Employ crystallography to analyze steric/electronic differences and computational tools (e.g., molecular dynamics) to predict reactivity. Compare pharmacological profiles via in vitro assays (e.g., IC50 measurements) and correlate substituent effects with bioactivity, as seen in trifluoromethyl-substituted pyrazolopyrimidines .

Q. How should researchers address contradictory results in biological activity assays across independent studies?

  • Methodological Answer : Conduct meta-analyses to identify variables (e.g., cell lines, solvent systems) causing disparities. Replicate studies under standardized conditions, controlling for pH, temperature, and solvent polarity. Use embedded experimental designs to integrate quantitative (e.g., dose-response curves) and qualitative (e.g., cell viability observations) data .

Q. What strategies optimize the scalability of triazolopyridine synthesis without compromising purity?

  • Methodological Answer : Use flow chemistry for continuous production, monitor intermediates via in-line spectroscopy, and employ crystallization-based purification. Lessons from triazolopyrimidine scale-up suggest optimizing catalyst loading and avoiding exothermic side reactions through controlled reagent addition .

Methodological Tables

Research Aspect Recommended Techniques Key References
Synthesis OptimizationHPLC for purity, DOE for reaction conditions
Structural AnalysisX-ray crystallography, 2D NMR
Biological ProfilingIC50 assays, molecular docking
Environmental SafetyWaste segregation protocols, third-party audits
Data Contradiction Resolution Workflow
1. Replicate experiments under controlled conditions.
2. Cross-validate with orthogonal methods.
3. Apply theoretical models to identify outliers.
4. Publish null results to inform community .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.